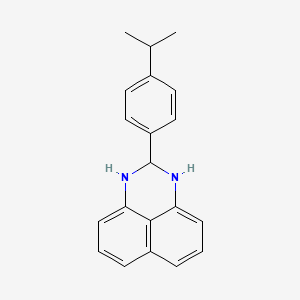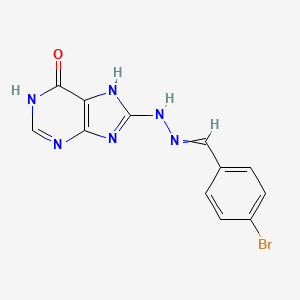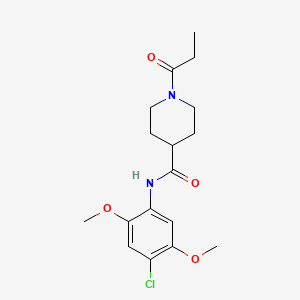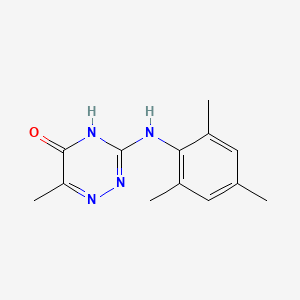
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine, also known as methoxytetrahydrofuranylpropylamin, is a chemical compound that has been extensively researched due to its potential as a therapeutic agent. This compound belongs to the class of phenethylamines and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine is not fully understood. However, it has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may contribute to its potential therapeutic effects. The compound has also been shown to bind to sigma-1 receptors, which are involved in various cellular processes including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a wide range of effects on the central nervous system and may be useful in the treatment of various disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. The compound has been shown to have psychoactive effects and may be addictive in some individuals.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine. One area of research is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential use of this compound in the treatment of various disorders such as depression, anxiety, and addiction. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Finally, researchers may also investigate the potential for this compound to be used as a cognitive enhancer.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine involves the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the desired compound. This synthesis method has been reported in several scientific publications and has been used to produce the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been studied extensively for its potential as a therapeutic agent. It has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in the treatment of various disorders such as depression, anxiety, and addiction. The compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h5-8,12,15-16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPYYAXMANVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)
![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)